Butyl Triacontanoate

Übersicht

Beschreibung

Butyl Triacontanoate is an ester compound with the molecular formula C₃₄H₆₈O₂. It is formed by the esterification of triacontanoic acid and butanol. This compound is known for its waxy, solid appearance and is used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl Triacontanoate can be synthesized through the esterification reaction between triacontanoic acid and butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C₃₀H₆₁COOH+C₄H₉OH→C₃₄H₆₈O₂+H₂O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl Triacontanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into triacontanoic acid and butanol.

Oxidation: Under strong oxidizing conditions, this compound can be oxidized to produce various oxidation products, including carboxylic acids and alcohols.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Triacontanoic acid and butanol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Analysis

- Gas Chromatography : Butyl triacontanoate is frequently used as an internal standard in gas chromatography to quantify other compounds, such as solanesol in tobacco products. Its stability and known concentration allow for accurate calibration in analytical methods.

Biological Studies

- Plant Growth : Research indicates that this compound may enhance plant growth by promoting photosynthesis and nutrient transport. Studies have shown improved growth rates in certain plant species when exposed to this compound.

- Phytochemical Investigations : In studies involving various plant extracts, this compound has been identified among other fatty compounds. Its potential bioactive properties have been explored, particularly concerning acetylcholinesterase inhibition, which could lead to applications in treating neurodegenerative diseases like Alzheimer's .

Medical Applications

- Drug Delivery Systems : The biocompatibility of this compound makes it a candidate for drug delivery systems. Its ability to form stable emulsions can facilitate the transport of therapeutic agents within biological systems.

Industrial Uses

- Waxes and Lubricants : Due to its waxy nature, this compound is utilized in the production of high-quality waxes and lubricants. Its unique properties contribute to formulations designed for specific industrial applications.

Case Study 1: Plant Growth Enhancement

A study conducted on the effects of various fatty esters, including this compound, demonstrated significant increases in biomass and photosynthetic activity in treated plants compared to controls. The results suggested that this compound could be utilized as a natural growth promoter in agriculture.

Case Study 2: Drug Delivery Research

Research into the formulation of lipid-based drug delivery systems highlighted this compound's role in enhancing the solubility and bioavailability of poorly soluble drugs. In vitro studies showed improved release profiles when using this compound as a carrier compared to traditional methods.

Wirkmechanismus

The mechanism of action of Butyl Triacontanoate involves its interaction with various molecular targets and pathways. In plants, it has been shown to enhance growth by increasing the rates of photosynthesis, protein biosynthesis, and nutrient transport . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these processes.

Vergleich Mit ähnlichen Verbindungen

Butyl Triacontanoate can be compared with other long-chain esters, such as:

- Methyl Triacontanoate

- Ethyl Triacontanoate

- Propyl Triacontanoate

Uniqueness

This compound is unique due to its specific chain length and the presence of a butyl group, which imparts distinct physical and chemical properties compared to other esters. Its waxy nature and high melting point make it suitable for specialized industrial applications.

Biologische Aktivität

Butyl triacontanoate, an ester formed from triacontanoic acid and butanol, has garnered attention for its potential biological activities, particularly in agricultural and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₃₄H₆₈O₂

- Molecular Weight : 510.91 g/mol

- CAS Number : 105025-97-6

This compound is categorized as a long-chain fatty acid ester, which influences its solubility and interaction with biological membranes. Its structural characteristics allow it to participate in various biochemical processes.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Plant Growth Promotion : As a derivative of triacontanol, this compound has been shown to enhance plant growth and development. Studies demonstrate its role in improving micropropagation techniques for economically important crops such as apple and sour cherry. The application of triacontanol increases shoot and root formation, as well as chlorophyll content, thereby enhancing photosynthetic efficiency.

- Antioxidant Properties : this compound has been linked to antioxidant activity. It inhibits lipid peroxidation, a process that can lead to cellular damage and inflammation. This property suggests its potential use as a natural anti-inflammatory agent.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including those responsible for foodborne illnesses.

The mechanisms through which this compound exerts its biological effects include:

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted that the application of triacontanol (and by extension this compound) significantly improved the micropropagation rates of woody plants, enhancing both biomass and chlorophyll levels.

- Research on related compounds indicates that fatty acid esters can inhibit biofilm formation in bacteria like Escherichia coli and Staphylococcus aureus, suggesting a similar potential for this compound .

Eigenschaften

IUPAC Name |

butyl triacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTBQKLEKOOBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

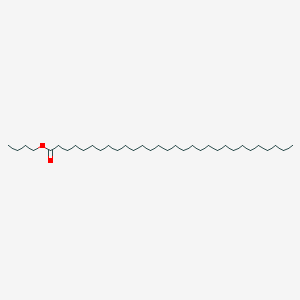

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407722 | |

| Record name | Butyl Triacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105025-97-6 | |

| Record name | Butyl Triacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.